2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
Overview
Description
2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is known for its crystalline solid form and is soluble in various solvents such as DMF, DMSO, and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Ethanamine Group: This step involves the addition of an ethanamine group to the benzofuran ring, often through a substitution reaction.
Methylation: The alpha position of the ethanamine group is methylated using methylating agents under controlled conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanamine group can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter pathways, potentially affecting serotonin and dopamine receptors. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacological research .
Comparison with Similar Compounds
2,3-Dihydro-alpha-methyl-4-benzofuranethanamine: The non-hydrochloride form of the compound.
4-Benzofuranethanamine: Lacks the methyl group at the alpha position.
2,3-Dihydro-4-benzofuranethanamine: Lacks the methyl group at the alpha position and the hydrochloride form.
Uniqueness: 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride is unique due to its specific structural features, including the methyl group at the alpha position and its hydrochloride salt form.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-4,8H,5-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCZHOKBHGBKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2CCOC2=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344521 | |
Record name | 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203342-42-0 | |
Record name | 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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